A 438079 hydrochloride

Description

Properties

IUPAC Name |

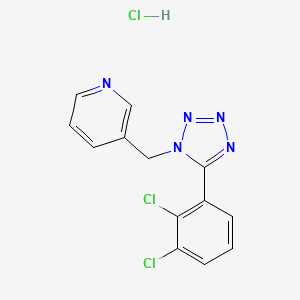

3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N5.ClH/c14-11-5-1-4-10(12(11)15)13-17-18-19-20(13)8-9-3-2-6-16-7-9;/h1-7H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTJFFMIPPMRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899431-18-6, 899507-36-9 | |

| Record name | 3-(5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl pyridine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-438079 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of A-438079 Hydrochloride

An In-depth Analysis for Researchers and Drug Development Professionals

A-438079 hydrochloride is a potent and selective small-molecule antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a range of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegeneration.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Competitive Antagonism of the P2X7 Receptor

The primary mechanism of action of A-438079 is its function as a selective and competitive antagonist of the P2X7 receptor.[1][3] The P2X7 receptor, when activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[4] This ion flux initiates a cascade of downstream signaling events.

A-438079 binds to the P2X7 receptor, likely at an allosteric site, preventing the conformational change required for channel opening upon ATP binding.[5][6] This blockade effectively inhibits the initial influx of calcium and subsequent cellular responses.[1][7] Its action is characterized by a rapid onset and a competitive nature, disrupting ATP-mediated signaling.[5]

The functional consequences of P2X7 receptor antagonism by A-438079 are significant and include:

-

Inhibition of Inflammatory Cascades: By blocking the P2X7 receptor on immune cells such as macrophages, A-438079 prevents the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[1][8]

-

Modulation of Neuropathic Pain: P2X7 receptors are upregulated in glial cells and neurons in chronic pain states. A-438079 has demonstrated potent antinociceptive activity in animal models of neuropathic pain by blocking this pathological signaling.[1][8]

-

Neuroprotection: The compound has shown neuroprotective effects in models of epilepsy and Parkinson's disease, likely by reducing glutamate (B1630785) release and excitotoxicity associated with P2X7 receptor activation.[1][7]

Signaling Pathway of P2X7 Receptor and Inhibition by A-438079

The following diagram illustrates the canonical P2X7 signaling pathway and the point of intervention for A-438079.

Quantitative Data and Potency

The potency and selectivity of A-438079 have been quantified across various assays and species. The data highlights its high affinity for the P2X7 receptor.

| Parameter | Species/Cell Line | Value | Reference |

| IC₅₀ | Human P2X7 Receptor | 300 nM | [1] |

| IC₅₀ | Rat P2X7 Receptor | 100 nM | [1] |

| IC₅₀ | Rat P2X7 (in 1321N1 cells) | 321 nM | [7][9][10] |

| pIC₅₀ | Human P2X7 (recombinant) | 6.9 | [3][7][10] |

| ED₅₀ | Rat (Neuropathic Pain Model) | 76 µmol/kg | [1] |

| Selectivity | P2X2, P2X3, P2X4 Receptors | > 10 µM | [1] |

Alternative Mechanism in Hepatotoxicity

Interestingly, studies on acetaminophen (B1664979) (APAP)-induced liver injury have revealed an alternative, P2X7-independent mechanism of action for A-438079. In this context, A-438079 was found to protect against hepatotoxicity by directly inhibiting cytochrome P450 isoenzymes responsible for the metabolic activation of APAP into its toxic intermediate.[11] This effect prevents the initial cellular damage, including mitochondrial protein adduct formation and JNK activation, independent of the inflammasome pathway.[11]

Experimental Protocols

The characterization of A-438079 relies on specific in vitro and in vivo experimental methodologies.

In Vitro: Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Influx

This assay is fundamental for quantifying the antagonist activity of A-438079 on the P2X7 receptor.

Objective: To measure changes in intracellular calcium concentration in response to a P2X7 agonist in the presence or absence of A-438079.

Methodology:

-

Cell Culture: Human astrocytoma cells (e.g., 1321N1) stably expressing recombinant human or rat P2X7 receptors are plated onto 96-well plates coated with poly-D-lysine.[7]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Compound Addition: A-438079 is added at various concentrations (typically in a half-log dilution series) to the cell plate and incubated.[7]

-

Agonist Stimulation: A P2X7 agonist, such as BzATP (at its EC₇₀ concentration), is added to stimulate the receptor.[7]

-

Data Acquisition: A FLIPR instrument records fluorescence intensity before and after agonist addition. An increase in fluorescence corresponds to an increase in intracellular calcium.[7]

-

Data Analysis: The inhibition of the calcium response by A-438079 is used to calculate IC₅₀ values.

In Vivo: Neuropathic Pain Models

Objective: To assess the antinociceptive efficacy of A-438079 in animal models of chronic pain.

Methodology:

-

Model Induction: Neuropathic pain is induced in rats through models like chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL).[7]

-

Compound Administration: A-438079 is administered to the animals, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at varying doses.[7][9]

-

Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is measured before and after drug administration.

-

Data Analysis: The dose-dependent reduction in pain behavior (i.e., an increase in the withdrawal threshold) is used to determine the efficacy and calculate the ED₅₀ value.[1]

Conclusion

A-438079 hydrochloride is a well-characterized, high-affinity competitive antagonist of the P2X7 receptor. Its primary mechanism of action involves the direct blockade of the P2X7 ion channel, leading to the inhibition of calcium influx and downstream inflammatory signaling. This makes it a valuable tool for research into P2X7-mediated pathologies and a potential therapeutic agent for inflammatory and neuropathic conditions. Furthermore, its P450-inhibitory activity in the context of drug-induced liver injury highlights the importance of considering alternative mechanisms of action in specific pathological contexts.

References

- 1. apexbt.com [apexbt.com]

- 2. A 438079 hydrochloride | P2X7 Receptor Antagonist | AmBeed.com [ambeed.com]

- 3. A438079 | P2X7 inhibitor | Probechem Biochemicals [probechem.com]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Purinergic Receptor Antagonist A438079 Protects Against Acetaminophen-Induced Liver Injury by Inhibiting P450 Isoenzymes, Not by Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of A-438079 Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-438079 hydrochloride is a potent and selective competitive antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3] Its discovery has provided a valuable pharmacological tool for investigating the physiological and pathological roles of the P2X7 receptor. Expressed predominantly on immune cells and microglia in the central nervous system, the P2X7 receptor is implicated in inflammatory processes, neuropathic pain, and neurodegeneration.[1] A-438079 has demonstrated efficacy in preclinical models of chronic pain and inflammation, highlighting its therapeutic potential.[1][3] This document provides an in-depth overview of the discovery, mechanism of action, synthesis, and key experimental data related to A-438079 hydrochloride.

Discovery and Pharmacological Profile

A-438079 emerged from structure-activity relationship (SAR) studies on a series of disubstituted tetrazole compounds designed to selectively target the P2X7 receptor.[3][4] It was identified as a highly potent and selective antagonist for both human and rat P2X7 receptors, exhibiting competitive antagonism.[1][3] A key advantage of A-438079 is its high selectivity for the P2X7 receptor over other P2X subtypes (P2X2, P2X3, P2X4) and a wide range of other cell-surface receptors and ion channels, making it a precise molecular probe.[1][3]

Quantitative Data Summary

The potency and efficacy of A-438079 have been characterized across various in vitro and in vivo assays. The following table summarizes key quantitative metrics.

| Parameter | Species/Cell Line | Value | Reference |

| IC₅₀ (Calcium Influx) | Human P2X7 | 300 nM | [1][3] |

| Rat P2X7 | 100 nM | [1][3] | |

| 1321N1 Astrocytoma (Rat P2X7) | 321 nM | [5][6] | |

| pIC₅₀ (Calcium Influx) | Human Recombinant P2X7 | 6.9 | [2][5] |

| pIC₅₀ (IL-1β Release) | Human THP-1 Cells | 6.7 | [1] |

| ED₅₀ (Mechanical Allodynia) | Rat (Neuropathic Pain Model) | 76 µmol/kg | [1] |

Mechanism of Action: P2X7 Receptor Antagonism

The P2X7 receptor is unique among P2X family members due to its requirement for high concentrations of extracellular ATP for activation and its ability to form a large, non-selective pore upon prolonged stimulation.[3] Activation initiates a rapid influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This initial channel opening leads to downstream signaling events, including the activation of the NLRP3 inflammasome, maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), and ultimately, pore formation that can lead to cell death.[7]

A-438079 acts as a competitive antagonist, binding to the P2X7 receptor to prevent ATP from binding and activating the channel.[1][3] This blockade inhibits the entire cascade of downstream events, including ion flux, cytokine release, and pore formation.[1]

References

- 1. apexbt.com [apexbt.com]

- 2. A438079 | P2X7 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A 438079 hydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]

P2X7 Receptor Antagonism by A-438079 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the P2X7 receptor antagonist, A-438079 hydrochloride. It details its mechanism of action, summarizes its in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays.

Core Concepts: The P2X7 Receptor and the Antagonist A-438079

The P2X7 receptor is a unique, ATP-gated non-selective cation channel predominantly expressed on immune cells, such as macrophages and microglia, as well as in the central nervous system.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events.[2][3] These events include rapid cation fluxes (Na⁺ and Ca²⁺ influx, K⁺ efflux), the formation of a large, non-selective membrane pore, and the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[2][4][5] Consequently, the P2X7 receptor is a key player in inflammation, immune responses, and neuropathic pain, making it a prime therapeutic target.[1][2]

A-438079 hydrochloride is a potent and selective, competitive antagonist of the P2X7 receptor.[1][6][7] It is a tetrazole-based compound that effectively blocks the activation of the P2X7 receptor, thereby inhibiting downstream signaling pathways.[1] Its selectivity for the P2X7 receptor over other P2X subtypes and other cell-surface ion channels and receptors has been demonstrated.[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of A-438079 in inhibiting P2X7 receptor activity across various species and experimental setups.

Table 1: In Vitro Efficacy of A-438079

| Assay Type | Cell Line/System | Species | Agonist | IC50 / pIC50 | Reference |

| Calcium Influx | 1321N1 astrocytoma cells expressing recombinant P2X7 | Human | BzATP | 300 nM | [1] |

| Calcium Influx | 1321N1 astrocytoma cells expressing recombinant P2X7 | Rat | BzATP | 100 nM | [1] |

| Calcium Influx | 1321N1 cells stably expressing rat P2X7 receptors | Rat | BzATP (10 µM) | 321 nM | [6][8] |

| Calcium Influx | Human recombinant P2X7 cell line | Human | Not Specified | pIC50 = 6.9 | [6][7][9] |

| IL-1β Release | Human THP-1 cells (differentiated with IFNγ and LPS) | Human | BzATP | pIC50 = 6.7 | [1] |

| Pore Formation | Human THP-1 cells | Human | Not Specified | Blocks YO-PRO dye uptake | [10] |

Table 2: In Vivo Efficacy of A-438079

| Animal Model | Effect Measured | Administration Route | ED50 / Effective Dose | Reference |

| Rat model of neuropathic pain | Reduction of mechanical allodynia | Not Specified | 76 μM/kg | [1] |

| Mice with status epilepticus | Decreased total seizure power and amplitude | Not Specified | Not Specified | [1] |

| Rat model of Parkinson's disease | Partially prevents 6-OHDA-induced depletion of striatal DA | Not Specified | Not Specified | [8] |

| Rat model of neuropathic pain (SNL and CCI models) | Raises withdrawal thresholds | i.p. | 100 and 300 μmol/kg | [6][8] |

| LPS-induced septic rats | Alleviates oxidative stress in the lung | Not Specified | 15 mg/kg | [11] |

| Mouse model of alpha-sarcoglycan muscular dystrophy | Ameliorated functional and morphological parameters | Not Specified | Not Specified | [12] |

Signaling Pathways and Mechanism of Action

Activation of the P2X7 receptor initiates a complex signaling cascade. The following diagram illustrates the key events following receptor activation and the inhibitory action of A-438079.

Caption: P2X7 receptor signaling and antagonism by A-438079.

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the efficacy of P2X7 antagonists are provided below.

Calcium Influx Assay

This assay measures the change in intracellular calcium concentration following P2X7 receptor activation and its inhibition by an antagonist.

Caption: Workflow for the Calcium Influx Assay.

Methodology:

-

Cell Preparation: Human astrocytoma cells (1321N1) stably expressing recombinant rat or human P2X7 receptors are plated onto poly-D-lysine-coated 96-well plates.[9]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[9][13]

-

Antagonist Pre-incubation: A-438079 is added to the cell plate at various concentrations, and the plate is incubated for a defined period (e.g., 3 minutes).[9]

-

Agonist Addition: A P2X7 receptor agonist, such as BzATP, is added to the wells to stimulate the receptor. The concentration of the agonist is typically at its EC70 value to allow for the comparison of antagonist potencies.[9]

-

Fluorescence Measurement: Changes in intracellular calcium concentrations are recorded in real-time using a Fluorometric Imaging Plate Reader (FLIPR).[1][9]

-

Data Analysis: The fluorescence data is used to generate dose-response curves, and the pIC50 or IC50 values for A-438079 are calculated.[9]

Interleukin-1β (IL-1β) Release Assay

This assay quantifies the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.

Caption: Workflow for the IL-1β Release Assay.

Methodology:

-

Cell Preparation and Priming: Human monocytic THP-1 cells are differentiated with interferon-gamma (IFNγ) and primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[1]

-

Antagonist Treatment: The primed cells are treated with varying concentrations of A-438079.[1]

-

P2X7 Activation: The cells are then stimulated with a P2X7 agonist, such as BzATP, to activate the NLRP3 inflammasome and trigger the processing and release of mature IL-1β.[1]

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

Quantification: The concentration of IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are used to determine the pIC50 value for A-438079's inhibition of IL-1β release.[1]

Dye Uptake (Pore Formation) Assay

This assay assesses the formation of the large, non-selective pore associated with sustained P2X7 receptor activation by measuring the uptake of a fluorescent dye that is normally cell-impermeable.

Caption: Workflow for the Dye Uptake Assay.

Methodology:

-

Cell Preparation: A suspension of cells endogenously or recombinantly expressing the P2X7 receptor (e.g., human THP-1 cells) is prepared.[10]

-

Antagonist Incubation: The cells are pre-incubated with different concentrations of A-438079.

-

Dye and Agonist Addition: A fluorescent dye that cannot cross the plasma membrane of healthy cells, such as YO-PRO-1, is added to the cell suspension along with a P2X7 agonist.[10]

-

Measurement: The uptake of the dye, indicative of pore formation, is measured by detecting the increase in intracellular fluorescence using methods like flow cytometry or a fluorescence plate reader.

-

Data Analysis: The ability of A-438079 to block dye uptake is quantified to assess its inhibitory effect on pore formation.[10]

Conclusion

A-438079 hydrochloride is a valuable pharmacological tool for studying the physiological and pathological roles of the P2X7 receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo investigations into P2X7-mediated processes. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of immunology, neuroscience, and drug development who are interested in targeting the P2X7 receptor.

References

- 1. apexbt.com [apexbt.com]

- 2. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 3. iris.unife.it [iris.unife.it]

- 4. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P2X7 Receptor Antagonist Reduces Fibrosis and Inflammation in a Mouse Model of Alpha-Sarcoglycan Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bu.edu [bu.edu]

A 438079 Hydrochloride: An In-depth Technical Guide for Basic Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

A 438079 hydrochloride is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes within the central nervous system (CNS).[1][2] Its ability to competitively block the P2X7 receptor makes it an invaluable tool for investigating the role of this receptor in neuroinflammation, neuropathic pain, and neurodegenerative diseases.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways, to facilitate its effective use in basic neuroscience research.

Mechanism of Action

A 438079 is a competitive antagonist of the P2X7 receptor, meaning it binds to the receptor at the same site as the endogenous agonist, adenosine (B11128) triphosphate (ATP), thereby preventing receptor activation.[1][5] It exhibits high selectivity for the P2X7 receptor, with significantly lower affinity for other P2X receptor subtypes.[1][5] Upon activation by high concentrations of extracellular ATP, the P2X7 receptor forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[6] Prolonged activation can lead to the formation of a larger pore capable of passing molecules up to 900 Da, a process linked to the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[6][7] A 438079 effectively blocks these downstream events by preventing the initial ATP-mediated channel opening.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Cell Line/System | Agonist | IC50 / pIC50 | Reference |

| Ca²⁺ Influx | Human | 1321N1 Astrocytoma | BzATP | 300 nM | [1] |

| Ca²⁺ Influx | Rat | 1321N1 Astrocytoma | BzATP | 100 nM | [1] |

| Ca²⁺ Influx | Rat | 1321N1 Astrocytoma | BzATP | 321 nM | [3][8] |

| IL-1β Release | Human | THP-1 Monocytes | BzATP | pIC50 = 6.7 | [1] |

| General Antagonism | Human | Recombinant P2X7 Cell Line | - | pIC50 = 6.9 | [5][8][9] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Effect | Route of Administration | Effective Dose | Reference |

| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Reduced mechanical allodynia | Intraperitoneal (i.p.) | ED50 = 76 µmol/kg | [1] |

| Neuropathic Pain (Spinal Nerve Ligation & CCI) | Rat | Raised withdrawal thresholds | Intraperitoneal (i.p.) | 100 and 300 µmol/kg | [3][8] |

| Seizures | Mouse | Reduced seizure severity and neuronal death | Intraperitoneal (i.p.) | 5 and 15 mg/kg | [3][8] |

| Parkinson's Disease Model (6-OHDA) | - | Prevented depletion of striatal dopamine | - | - | [10] |

| Diabetic Neuropathic Pain | Rat | Reduced mechanical and thermal hyperalgesia | Intrathecal | - | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to probe P2X7 receptor function.

In Vitro Calcium Influx Assay

This protocol measures the ability of A 438079 to inhibit agonist-induced intracellular calcium elevation in cells expressing the P2X7 receptor.

Materials:

-

HEK293 cells stably expressing human or rat P2X7 receptor.[12]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[13]

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺).

-

This compound stock solution (in DMSO).

-

P2X7 receptor agonist (e.g., ATP or BzATP).

-

96-well black, clear-bottom microplate.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed HEK293-P2X7 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.[12][13]

-

Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 45-60 minutes at 37°C in the dark.[13]

-

Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.[14]

-

Compound Incubation: Prepare serial dilutions of A 438079 in assay buffer. Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at 37°C.[12][15] Include a vehicle control (DMSO).

-

Agonist Stimulation and Data Acquisition: Record a baseline fluorescence reading for 10-20 seconds. Add the P2X7 agonist (e.g., BzATP at its EC80 concentration) to the wells and immediately begin kinetic reading of fluorescence intensity for several minutes using a fluorescence plate reader.[13]

-

Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx for each concentration of A 438079. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the antagonist concentration.

In Vitro IL-1β Release Assay

This protocol quantifies the inhibitory effect of A 438079 on the release of the pro-inflammatory cytokine IL-1β from immune cells.

Materials:

-

Human THP-1 monocytic cell line or primary microglia.[12]

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Lipopolysaccharide (LPS).[1]

-

This compound stock solution (in DMSO).

-

P2X7 receptor agonist (e.g., ATP or BzATP).

-

Human IL-1β ELISA kit.

Procedure:

-

Cell Priming: Culture THP-1 cells to the desired density. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[1][12]

-

Compound Incubation: Wash the cells to remove the LPS-containing medium. Pre-incubate the cells with varying concentrations of A 438079 for 30-60 minutes.[1][12]

-

Agonist Stimulation: Stimulate the cells with a P2X7 agonist (e.g., ATP at 1-5 mM or BzATP at 100-300 µM) for 30-60 minutes.[1]

-

Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the supernatants.[1][12]

-

Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[1][12]

-

Data Analysis: Calculate the percentage inhibition of IL-1β release for each A 438079 concentration compared to the vehicle control. Determine the IC50 value.[1]

In Vitro Pore Formation Assay (YO-PRO-1 Uptake)

This assay measures the ability of A 438079 to block the formation of the large transmembrane pore associated with prolonged P2X7 receptor activation.

Materials:

-

Cells expressing P2X7 receptors (e.g., J774 macrophages, HEK293-P2X7).

-

Assay buffer.

-

YO-PRO-1 fluorescent dye.

-

This compound stock solution (in DMSO).

-

P2X7 receptor agonist (e.g., ATP or BzATP).

-

96-well plate.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

-

Compound Incubation: Pre-incubate the cells with various concentrations of A 438079 for an appropriate time (e.g., 15-30 minutes).[16]

-

Dye and Agonist Addition: Add a solution containing the P2X7 agonist (e.g., 5 mM ATP or 300 µM BzATP) and YO-PRO-1 (e.g., 1-2 µM) to the wells.[16]

-

Fluorescence Measurement: Monitor the increase in fluorescence over time as YO-PRO-1 enters the cells through the formed pore and intercalates with nucleic acids.[17]

-

Data Analysis: Determine the rate of fluorescence increase or the total fluorescence change. Calculate the percentage inhibition of dye uptake for each A 438079 concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by A 438079 and a general workflow for its evaluation.

Caption: P2X7 Receptor Signaling Pathway and A 438079 Inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. P2X7 receptor signaling during adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetically determined P2X7 receptor pore formation regulates variability in chronic pain sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The P2X7 Receptor: Central Hub of Brain Diseases [frontiersin.org]

- 7. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]

- 10. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The P2X7 Receptor Is Involved in Diabetic Neuropathic Pain Hypersensitivity Mediated by TRPV1 in the Rat Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Investigating Purinergic Signaling with A-438079 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, a ubiquitous form of extracellular communication, is mediated by purine (B94841) nucleotides and nucleosides like adenosine (B11128) triphosphate (ATP). This signaling pathway plays a critical role in a myriad of physiological and pathological processes, including inflammation, neurotransmission, and cell death. The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key component of the purinergic signaling cascade. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream events, making it a compelling therapeutic target for a range of inflammatory and neurological disorders. A-438079 hydrochloride is a potent and selective antagonist of the P2X7 receptor, making it an invaluable tool for investigating the intricacies of purinergic signaling. This technical guide provides a comprehensive overview of A-438079 hydrochloride, including its mechanism of action, experimental protocols for its use, and a summary of its pharmacological properties.

A-438079 Hydrochloride: Chemical and Pharmacological Properties

A-438079 hydrochloride is a competitive antagonist of the P2X7 receptor, effectively blocking the influx of calcium and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) that are mediated by P2X7R activation.[1] It exhibits selectivity for the P2X7 receptor over other P2X receptor subtypes.[2]

Table 1: Chemical Properties of A-438079 Hydrochloride

| Property | Value |

| Chemical Name | 3-[[5-(2,3-Dichlorophenyl)-1H-tetrazol-1-yl]methyl]pyridine hydrochloride |

| Molecular Formula | C₁₃H₉Cl₂N₅ · HCl |

| Molecular Weight | 342.61 g/mol |

| CAS Number | 899431-18-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Table 2: Pharmacokinetic Properties of A-438079

| Parameter | Value | Species |

| Bioavailability (IP) | 19% | Mouse |

| Plasma Protein Binding | 84% | Mouse |

| Half-life | ~1 hour | Mouse |

| Brain Penetration | Yes | Mouse |

Purinergic Signaling Pathway via P2X7 Receptor

The activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade with diverse cellular outcomes. The following diagram illustrates the central role of the P2X7 receptor in purinergic signaling and the inhibitory action of A-438079.

Quantitative Data on A-438079 Activity

The inhibitory potency of A-438079 has been characterized across various species and cell lines. The following tables summarize key quantitative data for easy comparison.

Table 3: In Vitro Inhibitory Activity of A-438079

| Assay | Species | Cell Line | IC₅₀ / pIC₅₀ | Reference |

| Ca²⁺ Influx | Human | Recombinant P2X7 cell line | pIC₅₀ = 6.9 | [3] |

| Ca²⁺ Influx | Human | 1321N1 astrocytoma | IC₅₀ = 300 nM | [4] |

| Ca²⁺ Influx | Rat | 1321N1 astrocytoma | IC₅₀ = 100 nM | [4] |

| Ca²⁺ Influx | Rat | 1321N1 astrocytoma | IC₅₀ = 321 nM | [5] |

| IL-1β Release | Human | THP-1 | pIC₅₀ = 6.7 | [4] |

| Ethidium Bromide Uptake | Human | THP-1 | IC₅₀ = ~126 nM | |

| Ca²⁺ Influx | Mouse | Recombinant P2X7 | IC₅₀ = ~100 nM | |

| Ca²⁺ Influx | Rat | Recombinant P2X7 | IC₅₀ = ~10 nM | |

| Ca²⁺ Influx | Human | Recombinant P2X7 | IC₅₀ = ~10 nM |

Table 4: Comparison of A-438079 with Other P2X7 Receptor Antagonists

| Antagonist | Species | Assay | IC₅₀ | Reference |

| A-438079 | Human | Ca²⁺ Influx | ~10 nM | |

| A-740003 | Human | Ca²⁺ Influx | 18-40 nM | |

| AZ11645373 | Human | Ca²⁺ Influx | 5-90 nM | |

| Brilliant Blue G (BBG) | Human | Ca²⁺ Influx | ~10 µM | |

| A-438079 | Mouse | Ca²⁺ Influx | ~100 nM | |

| A-740003 | Mouse | Ca²⁺ Influx | ~18 nM | |

| AZ11645373 | Mouse | Ca²⁺ Influx | >10 µM | |

| Brilliant Blue G (BBG) | Mouse | Ca²⁺ Influx | ~200 nM | |

| A-438079 | Rat | Ca²⁺ Influx | ~10 nM | |

| A-740003 | Rat | Ca²⁺ Influx | ~40 nM | |

| AZ11645373 | Rat | Ca²⁺ Influx | >10 µM | |

| Brilliant Blue G (BBG) | Rat | Ca²⁺ Influx | ~50 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate purinergic signaling using A-438079 hydrochloride.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro experiment using A-438079.

Calcium Influx Assay

This assay measures the ability of A-438079 to inhibit the influx of calcium ions into cells upon P2X7 receptor activation.

-

Materials:

-

Cell line expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells stably expressing P2X7R).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A-438079 hydrochloride.

-

P2X7R agonist (e.g., ATP or BzATP).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

96-well black, clear-bottom plates.

-

Fluorometric plate reader or fluorescence microscope.

-

-

Protocol:

-

Cell Preparation: Seed the P2X7R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with HBSS and then incubate with the fluorescent calcium indicator dye according to the manufacturer's instructions.

-

Antagonist Treatment: Wash the cells to remove excess dye. Pre-incubate the cells with various concentrations of A-438079 for a specified period (e.g., 30 minutes).

-

Agonist Stimulation: Activate the P2X7 receptor by adding an agonist (e.g., ATP or BzATP).

-

Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration in real-time by monitoring the fluorescence intensity using a fluorometric plate reader or fluorescence microscope.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of calcium influx by plotting the response against the concentration of A-438079.

-

YO-PRO-1 Uptake Assay (Pore Formation Assay)

This assay assesses the formation of the large, non-selective pore associated with sustained P2X7 receptor activation by measuring the uptake of the fluorescent dye YO-PRO-1, which is normally impermeable to the cell membrane.

-

Materials:

-

Cell line expressing the P2X7 receptor.

-

YO-PRO-1 iodide.

-

A-438079 hydrochloride.

-

P2X7R agonist (e.g., ATP or BzATP).

-

Suitable buffer.

-

96-well plates.

-

Fluorescence plate reader or flow cytometer.

-

-

Protocol:

-

Cell Preparation: Seed the P2X7R-expressing cells in a 96-well plate and culture overnight.

-

Antagonist and Dye Incubation: Pre-incubate the cells with varying concentrations of A-438079 for a specified period. Add YO-PRO-1 dye to the cell culture medium.

-

Agonist Stimulation: Induce sustained activation of the P2X7 receptor by adding a high concentration of ATP or BzATP.

-

Fluorescence Measurement: Measure the uptake of the dye into the cells by detecting the increase in intracellular fluorescence using a fluorescence plate reader or flow cytometry.

-

Data Analysis: Calculate the IC₅₀ for the inhibition of dye uptake.

-

Interleukin-1β (IL-1β) Release Assay

This assay quantifies the ability of A-438079 to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.

-

Materials:

-

Immune cells (e.g., THP-1 monocytes or primary macrophages).

-

Lipopolysaccharide (LPS).

-

A-438079 hydrochloride.

-

P2X7R agonist (e.g., ATP or BzATP).

-

Cell culture medium.

-

IL-1β ELISA kit.

-

-

Protocol:

-

Cell Priming: Prime the immune cells with LPS to induce the expression of pro-IL-1β.

-

Antagonist Treatment: Pre-incubate the primed cells with varying concentrations of A-438079.

-

Agonist Stimulation: Activate the P2X7 receptor by adding a high concentration of ATP or BzATP.

-

Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.

-

Quantification: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of IL-1β release.

-

Patch-Clamp Electrophysiology

Whole-cell patch-clamp is used to directly measure the ion channel activity of the P2X7 receptor and its inhibition by A-438079.

-

Materials:

-

Cells expressing P2X7 receptors.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular and intracellular recording solutions.

-

A-438079 hydrochloride.

-

P2X7R agonist (e.g., ATP or BzATP).

-

-

Protocol:

-

Cell Preparation: Plate cells expressing P2X7 receptors on coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Recording: Establish a whole-cell patch-clamp configuration on a target cell.

-

Agonist Application: Apply the P2X7R agonist to the cell to evoke an inward current.

-

Antagonist Application: Co-apply A-438079 with the agonist or pre-apply A-438079 before agonist application to measure its inhibitory effect on the P2X7R-mediated current.

-

Data Analysis: Analyze the reduction in the amplitude of the agonist-evoked current to determine the inhibitory effect of A-438079.

-

In Vivo Neuropathic Pain Model

A-438079 can be used to investigate the role of P2X7 receptors in animal models of neuropathic pain.

-

Materials:

-

Rodents (rats or mice).

-

Surgical instruments for inducing neuropathic pain (e.g., chronic constriction injury or spared nerve injury models).

-

A-438079 hydrochloride formulated for in vivo administration.

-

Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia).

-

-

Protocol:

-

Induction of Neuropathic Pain: Surgically induce neuropathic pain in the animals using a validated model.

-

Drug Administration: Administer A-438079 systemically (e.g., intraperitoneally) or locally (e.g., intrathecally) at various doses.

-

Behavioral Testing: Assess pain behaviors, such as mechanical allodynia and thermal hyperalgesia, at different time points after drug administration.

-

Data Analysis: Compare the pain thresholds of A-438079-treated animals to vehicle-treated controls to determine the analgesic efficacy.

-

Conclusion

A-438079 hydrochloride is a powerful and selective tool for dissecting the complex roles of the P2X7 receptor in purinergic signaling. Its utility in a wide range of in vitro and in vivo experimental paradigms has significantly advanced our understanding of the physiological and pathological functions of this important ion channel. The detailed protocols and compiled data in this guide are intended to facilitate further research into the therapeutic potential of targeting the P2X7 receptor for a variety of human diseases. As with any pharmacological tool, careful experimental design and appropriate controls are paramount to obtaining robust and reproducible results.

References

- 1. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. mdpi.com [mdpi.com]

- 4. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A-438079 Hydrochloride: A Technical Guide to its Role as a Selective Antagonist of ATP-Gated P2X7 Ion Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-438079 hydrochloride, a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in cellular signaling pathways.

Core Concepts: Mechanism of Action

A-438079 hydrochloride is a competitive antagonist of the P2X7 receptor. The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels, activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP). This activation triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. Prolonged activation can lead to the formation of a larger, non-selective pore, permeable to molecules up to 900 Da.

A-438079 selectively binds to the P2X7 receptor, preventing ATP from binding and thereby inhibiting the downstream signaling cascades. Its selectivity is a key feature, as it shows little to no activity at other P2X receptor subtypes. This targeted action makes A-438079 a valuable tool for studying the physiological and pathological roles of the P2X7 receptor and a potential therapeutic agent for various inflammatory and neurological conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data for A-438079 hydrochloride across various experimental models.

Table 1: In Vitro Potency of A-438079 Hydrochloride

| Parameter | Species | Cell Line/System | Agonist | Value | Reference |

| IC₅₀ | Human | Recombinant P2X7 in 1321N1 astrocytoma cells | BzATP | 300 nM | |

| IC₅₀ | Rat | Recombinant P2X7 in 1321N1 astrocytoma cells | BzATP | 100 nM | |

| IC₅₀ | Rat | 1321N1 cells stably expressing rat P2X7 receptors | BzATP (10 µM) | 321 nM | |

| IC₅₀ | Human | HEK293 cells expressing recombinant P2X7 | Benzoylbenzoic ATP | 0.12303 µM | |

| IC₅₀ | Human | 1321N1 cells expressing human P2X7 | Calcium flux | 0.12589 µM | |

| IC₅₀ | Human | THP-1 cells | BzATP-induced ethidium (B1194527) uptake | 0.12589 µM | |

| pIC₅₀ | Human | Recombinant P2X7 cell line | Ca²⁺ influx | 6.9 |

Table 2: In Vivo Efficacy of A-438079 Hydrochloride

| Parameter | Animal Model | Condition | Administration Route | Value | Reference |

| ED₅₀ | Rat | Neuropathic pain (spinal nerve ligation) | - | 76 µM/kg | |

| Effective Dose | Rat | Neuropathic pain (SNL and CCI models) | i.p. | 100 and 300 µmol/kg | |

| Effective Dose | Rat | Seizure | i.p. | 5 and 15 mg/kg | |

| Effective Dose | Rat | Sepsis (LPS-induced) | i.p. | 15 mg/kg |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for evaluating P2X7 antagonists.

Figure 1: P2X7 Receptor Signaling Pathway and Inhibition by A-438079.

Figure 2: General Experimental Workflow for Evaluating A-438079 Activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of A-438079 hydrochloride.

Calcium Influx Assay using a Fluorometric Imaging Plate Reader (FLIPR)

This protocol is designed to measure changes in intracellular calcium concentration in response to P2X7 receptor activation and its inhibition by A-438079.

Materials:

-

P2X7 receptor-expressing cells (e.g., 1321N1 astrocytoma cells, HEK293 cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Poly-D-lysine-coated 96-well black, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺)

-

P2X7 receptor agonist (e.g., ATP, BzATP)

-

A-438079 hydrochloride

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

-

Cell Plating: Seed P2X7-expressing cells into poly-D-lysine-coated 96-well plates at an appropriate density and culture overnight to allow for cell adherence.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in the assay buffer.

-

Remove the culture medium from the cell plate and add the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C in a CO₂ incubator.

-

Gently wash the cells with the assay buffer to remove any extracellular dye.

-

-

Compound Incubation:

-

Prepare serial dilutions of A-438079 hydrochloride in the assay buffer.

-

Add the A-438079 dilutions or a vehicle control to the appropriate wells of the cell plate.

-

Incubate the plate for 15-30 minutes at room temperature.

-

-

FLIPR Measurement:

-

Place the cell plate and the agonist plate (containing the P2X7 agonist at a final desired concentration) into the FLIPR instrument.

-

Record a baseline fluorescence reading for a set period (e.g., 10-20 seconds).

-

The instrument will then automatically add the agonist to the cell plate.

-

Continue to record the fluorescence intensity for an additional period (e.g., 2-3 minutes) to capture the calcium influx.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the intracellular calcium concentration.

-

Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of A-438079.

-

Plot the percentage of inhibition against the log concentration of A-438079 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Interleukin-1β (IL-1β) Release Assay

This protocol measures the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation and its inhibition by A-438079.

Materials:

-

Immune cells (e.g., human THP-1 monocytes, primary macrophages)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS) for priming

-

P2X7 receptor agonist (e.g., ATP, BzATP)

-

A-438079 hydrochloride

-

Human IL-1β ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Priming:

-

Culture the immune cells in the appropriate medium. For some cell types like THP-1 monocytes, differentiation into a macrophage-like state may be required (e.g., using PMA).

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

-

-

Compound Incubation:

-

Prepare serial dilutions of A-438079 hydrochloride in the cell culture medium.

-

After the priming step, replace the medium with fresh medium containing the A-438079 dilutions or a vehicle control.

-

Incubate for 1 hour.

-

-

P2X7 Activation:

-

Add the P2X7 agonist (e.g., 5 mM ATP) to the wells.

-

Incubate for 45-60 minutes at 37°C.

-

-

Supernatant Collection:

-

Centrifuge the plate at a low speed (e.g., 400 x g) for 5 minutes to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

-

ELISA for IL-1β:

-

Quantify the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions. This typically involves:

-

Adding the supernatants and standards to a pre-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the IL-1β standard.

-

Determine the concentration of IL-1β in each sample from the standard curve.

-

Calculate the percentage of inhibition of agonist-induced IL-1β release for each concentration of A-438079.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the antagonist.

-

Pore Formation Assay using YO-PRO-1 Dye

This assay assesses the formation of the large, non-selective pore associated with prolonged P2X7 receptor activation by measuring the uptake of the fluorescent dye YO-PRO-1.

Materials:

-

P2X7 receptor-expressing cells

-

Cell culture medium

-

Assay buffer

-

P2X7 receptor agonist (e.g., ATP, BzATP)

-

A-438079 hydrochloride

-

YO-PRO-1 iodide dye

-

Fluorescence microplate reader

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and culture overnight.

-

Compound Incubation:

-

Prepare serial dilutions of A-438079 hydrochloride in the assay buffer.

-

Wash the cells with the assay buffer.

-

Add the A-438079 dilutions or a vehicle control to the wells and incubate for 15-30 minutes at 37°C.

-

-

Agonist and Dye Addition:

-

Prepare a solution containing both the P2X7 agonist and the YO-PRO-1 dye in the assay buffer.

-

Add this solution to the wells to initiate the reaction.

-

-

Fluorescence Measurement:

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for YO-PRO-1 (approximately 491 nm and 509 nm, respectively).

-

-

Data Analysis:

-

The increase in fluorescence corresponds to the uptake of YO-PRO-1 through the P2X7 pore and its binding to intracellular nucleic acids.

-

Calculate the percentage of inhibition of agonist-induced dye uptake for each concentration of A-438079.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the antagonist.

-

Conclusion

A-438079 hydrochloride is a well-characterized, potent, and selective antagonist of the P2X7 receptor. Its ability to block ATP-gated ion channel function and subsequent inflammatory signaling cascades has made it an invaluable tool for researchers in academia and industry. The data and protocols presented in this guide provide a solid foundation for professionals seeking to investigate the role of the P2X7 receptor in health and disease and to explore the therapeutic potential of its antagonists. The continued study of compounds like A-438079 is crucial for the development of novel treatments for a range of debilitating conditions.

The Selective Antagonism of P2X7 by A-438079: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of A-438079, a potent and competitive antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes, making it a significant therapeutic target. A-438079 has emerged as a valuable tool for studying the physiological and pathological roles of P2X7 due to its high selectivity. This document provides a comprehensive overview of its pharmacological properties, detailed experimental protocols for its characterization, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Potency and Selectivity of A-438079

The following tables summarize the quantitative data regarding the potency and selectivity of A-438079 for P2X7 receptors across different species and its activity against other P2X receptor subtypes.

Table 1: Potency of A-438079 on P2X7 Receptors Across Species

| Species | IC50 (nM) | Assay Type | Cell Line | Agonist |

| Human | 100 - 300 | Calcium Influx | 1321N1 Astrocytoma | BzATP |

| Rat | 100 | Calcium Influx | 1321N1 Astrocytoma | BzATP |

| Mouse | ~100 | Not Specified | Not Specified | Not Specified |

IC50 values represent the concentration of A-438079 required to inhibit 50% of the agonist-induced response. BzATP is a potent synthetic agonist of the P2X7 receptor.

Table 2: Selectivity Profile of A-438079 Against P2X Receptor Subtypes

| Receptor Subtype | IC50 (µM) | Comments |

| P2X1 | > 10 | Devoid of significant activity.[1] |

| P2X2 | > 10 | No significant activity observed.[2] |

| P2X3 | > 10 | No significant activity observed.[2] |

| P2X4 | > 10 | No significant activity observed.[2] |

| P2X5 | Not Reported | Data not available in the reviewed literature. |

| P2X6 | Not Reported | Data not available in the reviewed literature. |

| P2X7 | 0.1 - 0.3 | Potent and selective antagonist.[2][3] |

The high IC50 values for other P2X subtypes demonstrate the remarkable selectivity of A-438079 for the P2X7 receptor.

Core Signaling Pathway: P2X7 and NLRP3 Inflammasome Activation

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a signaling cascade that leads to the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune response. This culminates in the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. A-438079 effectively blocks this pathway at its origin.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the selectivity of A-438079 for the P2X7 receptor are provided below.

Calcium Influx Assay

This assay measures the ability of A-438079 to inhibit the influx of extracellular calcium through the P2X7 ion channel upon agonist stimulation.

Workflow:

Methodology:

-

Cell Culture: Plate cells stably expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) in 96-well black, clear-bottom microplates and culture overnight.

-

Dye Loading: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.

-

Compound Addition: After washing to remove excess dye, add serial dilutions of A-438079 to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation: Place the plate in a fluorescence plate reader. After establishing a baseline reading, inject a P2X7 agonist, such as BzATP (typically at its EC80 concentration), into each well.

-

Data Acquisition and Analysis: Immediately begin kinetic measurement of fluorescence intensity for several minutes. Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of A-438079 and determine the IC50 value by fitting the data to a dose-response curve.

YO-PRO-1 Dye Uptake Assay

Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore. This assay measures the uptake of the fluorescent dye YO-PRO-1, which can pass through this pore.

Methodology:

-

Cell Preparation: Seed P2X7-expressing cells in a 96-well plate and culture overnight.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of A-438079 for a specified duration.

-

Agonist and Dye Addition: Add a solution containing both the P2X7 agonist (e.g., ATP or BzATP) and YO-PRO-1 dye to the wells.

-

Incubation and Measurement: Incubate the plate at room temperature, protected from light. Measure the fluorescence intensity using a microplate reader at an appropriate time point (e.g., 15-60 minutes after agonist addition).

-

Data Analysis: Determine the IC50 of A-438079 by plotting the percentage inhibition of dye uptake against the antagonist concentration.

Interleukin-1β (IL-1β) Release Assay

This assay quantifies the ability of A-438079 to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells, a key downstream event of P2X7 activation.

Methodology:

-

Cell Priming: Culture immune cells, such as the human monocytic cell line THP-1, and prime them with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.

-

Compound Incubation: Replace the medium with fresh serum-free medium containing various concentrations of A-438079 and incubate for 30-60 minutes.

-

Agonist Stimulation: Add a P2X7 agonist (e.g., ATP or BzATP) to the wells and incubate for 1-2 hours.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of IL-1β release for each A-438079 concentration and determine the IC50 value.

General Experimental Workflow for Antagonist Screening

The following diagram illustrates a generalized workflow for screening and characterizing P2X7 receptor antagonists like A-438079.

References

Methodological & Application

Application Notes and Protocols for A-438079 Hydrochloride in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for the dissolution and use of A-438079 hydrochloride, a potent and selective P2X7 receptor antagonist, for in vitro experimental assays.

Product Information

-

Product Name: A-438079 hydrochloride

-

Chemical Name: 3-[[5-(2,3-Dichlorophenyl)-1H-tetrazol-1-yl]methyl]pyridine hydrochloride

-

Molecular Formula: C₁₃H₉Cl₂N₅ • HCl[1]

-

Molecular Weight: 342.61 g/mol [2]

-

Mechanism of Action: A-438079 is a competitive antagonist of the P2X7 receptor. It effectively blocks the influx of calcium and the release of interleukin-1β (IL-1β) mediated by P2X7 activation, without significantly affecting other P2X receptors.[1] In 1321N1 cells expressing the rat P2X7 receptor, it has been shown to block BzATP-induced changes in intracellular calcium with an IC₅₀ of 321 nM.[2][3]

P2X7 Receptor Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation, immune response, and programmed cell death.[4] Upon binding of extracellular ATP, the receptor opens, allowing the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[5] Prolonged activation can lead to the formation of a large, non-selective pore, triggering downstream signaling cascades.[5] A-438079 selectively blocks this initial channel activation.

Caption: P2X7 receptor signaling cascade and the inhibitory action of A-438079.

Solubility Data

A-438079 hydrochloride exhibits varying solubility depending on the solvent. It is highly soluble in organic solvents like DMSO and less soluble in aqueous solutions. For in vitro assays, preparing a concentrated stock solution in DMSO is the most common practice.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference(s) |

| DMSO | ≥ 100 mg/mL | ≥ 291.88 mM | Use fresh, anhydrous DMSO as it is hygroscopic. | [2][6] |

| 30 - 69 mg/mL | 87.56 - 201.39 mM | Sonication may be required. | [1][3] | |

| Water | 1.0 - 1.7 mg/mL | 2.92 - 5.0 mM | Requires heating (up to 80°C) and/or sonication. | [2][6][7] |

| Ethanol | 10 mg/mL | 29.19 mM | - | [1] |

| DMF | 30 mg/mL | 87.56 mM | - | [1] |

| DMSO:PBS (pH 7.2) (1:3) | 0.33 mg/mL | 0.96 mM | - | [1] |

| 50% DMSO in Water | ~8.5 mg/mL | ~25 mM | Used to prepare a stock solution. | [8] |

Experimental Protocols

Preparation of Stock Solution

The recommended solvent for preparing a primary stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Materials:

-

A-438079 hydrochloride powder

-

Anhydrous DMSO

-

Sterile, polypropylene (B1209903) microcentrifuge tubes

Procedure:

-

Equilibrate the A-438079 hydrochloride vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM). It is advisable to use newly opened DMSO as it can absorb moisture, which may reduce the solubility of the compound.[2][3]

-

Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming can be applied if necessary, but avoid excessive heat.

-

Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability. In solvent, A-438079 is stable for up to 1 year at -20°C and 2 years at -80°C.[2][9]

Preparation of Working Solution for Cell-Based Assays

Procedure:

-

Thaw a single aliquot of the DMSO stock solution at room temperature.

-

Perform a serial dilution of the stock solution directly into the cell culture medium or assay buffer to achieve the desired final concentrations.

-

Ensure the final concentration of DMSO in the cell culture is non-toxic, typically ≤ 0.5%. It is critical to run a vehicle control (medium with the same final concentration of DMSO) in all experiments.

-

Mix the working solution thoroughly by gentle pipetting or brief vortexing before adding it to the cells. If using water as the solvent for the stock, the working solution should be sterile-filtered through a 0.22 µm filter before use.[2][9]

Caption: Workflow for preparing and using A-438079 in in vitro assays.

Example In Vitro Assay Protocol: Calcium Influx Assay

This protocol outlines the measurement of P2X7 receptor antagonism by A-438079 using a fluorescent calcium indicator.

Materials:

-

Cells expressing the P2X7 receptor (e.g., HEK293-P2X7, 1321N1-P2X7)[3]

-

A-438079 hydrochloride working solutions

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Methodology:

-

Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

-

Dye Loading: Remove the culture medium and wash the cells once with assay buffer. Add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer) to each well and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Wash: Gently wash the cells two to three times with fresh assay buffer to remove extracellular dye.

-

Antagonist Pre-treatment: Add the A-438079 working solutions (prepared in assay buffer at various concentrations) to the respective wells. Include a vehicle control (buffer with DMSO) and a no-treatment control. Incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.[10]

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity over time (kinetic read) at the appropriate excitation/emission wavelengths for the chosen dye.

-

Agonist Stimulation: After establishing a stable baseline fluorescence reading for a few minutes, add the P2X7 agonist (e.g., BzATP at its EC₇₀ concentration) to all wells simultaneously using an automated injection system if available.[2]

-

Data Recording: Continue recording the fluorescence signal for several minutes to capture the peak calcium response.

-

Data Analysis: Calculate the change in fluorescence intensity for each well. Plot the response against the concentration of A-438079 and fit the data to a dose-response curve to determine the IC₅₀ value.[10]

Disclaimer: These protocols are intended for guidance only. Researchers should optimize conditions for their specific cell types and experimental setups. Always adhere to laboratory safety protocols when handling chemical reagents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unife.it [iris.unife.it]

- 6. A 438079 hydrochloride | P2X7受体拮抗剂 | MCE [medchemexpress.cn]

- 7. This compound | P2X Receptor | TargetMol [targetmol.com]

- 8. Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for A 438079 Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

A 438079 hydrochloride is a potent and selective competitive antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory processes.[2][3] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often present at sites of tissue damage and inflammation, leads to a cascade of downstream events including calcium and sodium influx, potassium efflux, and the formation of a non-selective pore.[2][3] These events trigger the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[4][5] Consequently, the P2X7 receptor is a significant therapeutic target for a range of inflammatory diseases. This compound serves as a critical tool for in vitro studies aimed at understanding the role of the P2X7 receptor in various pathological conditions and for the screening and development of novel therapeutics.

Mechanism of Action

This compound acts by competitively binding to the P2X7 receptor, thereby preventing its activation by the endogenous ligand, ATP. This blockade inhibits the initial influx of cations (Ca²⁺ and Na⁺) and the subsequent downstream signaling events. By preventing the activation of the P2X7 receptor, A 438079 effectively inhibits the assembly and activation of the NLRP3 inflammasome, a key multiprotein complex responsible for the maturation and secretion of IL-1β.[4][5] This targeted action makes A 438079 a highly specific tool for dissecting the P2X7 signaling pathway in cell-based assays.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in various cell lines and assay formats. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibitory Potency of this compound on P2X7 Receptor-Mediated Calcium Influx

| Cell Line | Species | Agonist | Potency Metric | Value | Reference |

| 1321N1 expressing rat P2X7 | Rat | BzATP (10 µM) | IC₅₀ | 321 nM | [1][6] |

| Human recombinant P2X7 cell line | Human | Not Specified | pIC₅₀ | 6.9 | |

| HEK293 expressing human P2X7 | Human | BzATP | IC₅₀ | 123.03 nM | [6] |

| 1321N1 expressing human P2X7 | Human | Not Specified | IC₅₀ | 125.89 nM | [6] |

Table 2: Inhibitory Potency of this compound on Other P2X7 Receptor-Mediated Events

| Assay | Cell Line | Species | Agonist | Potency Metric | Value | Reference |

| Ethidium Bromide Uptake | THP-1 | Human | BzATP | pIC₅₀ | 6.9 | [7] |

| IL-1β Release | Not Specified | Not Specified | Not Specified | pIC₅₀ | 6.9 | [8] |

Experimental Protocols

Herein, we provide detailed protocols for key in vitro experiments to assess the antagonistic activity of this compound.

Protocol 1: Measurement of Intracellular Calcium Influx

This protocol describes how to measure the inhibition of P2X7 receptor-mediated intracellular calcium mobilization using a fluorescent calcium indicator.

Materials:

-

Cells expressing the P2X7 receptor (e.g., HEK293-P2X7, THP-1, or primary microglia)

-

This compound

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other suitable assay buffer

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities and injectors

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye. For example, for Fluo-4 AM, prepare a solution of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBS.

-

Remove the culture medium from the cells and wash once with HBS.

-

Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Cell Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye. Leave 100 µL of HBS in each well.

-

Compound Pre-incubation: Prepare serial dilutions of this compound in HBS. Add the desired concentrations to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells (e.g., DMSO in HBS).

-

Calcium Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Set the plate reader to record fluorescence kinetically (e.g., every 1-2 seconds) at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for approximately 30-60 seconds.

-

Using the plate reader's injector, add a P2X7 agonist (e.g., ATP to a final concentration of 1-5 mM, or BzATP to a final concentration of 10-100 µM) to stimulate calcium influx.

-

Continue recording the fluorescence for another 2-5 minutes to capture the peak response and subsequent plateau.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. To determine the IC₅₀ value of A 438079, plot the percentage of inhibition of the agonist-induced calcium response against the log concentration of the antagonist and fit the data to a four-parameter logistic equation.[1][8]

Protocol 2: Measurement of IL-1β Release (ELISA)

This protocol outlines the steps to quantify the inhibition of P2X7 receptor-induced IL-1β release from immune cells.

Materials:

-

Immune cells (e.g., primary monocytes, macrophages, or THP-1 cells)

-

Lipopolysaccharide (LPS)

-

This compound

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Human or mouse IL-1β ELISA kit

-

24- or 48-well cell culture plates

-

Microplate reader for absorbance measurement

Procedure:

-

Cell Seeding and Priming:

-

Seed the immune cells in a 24- or 48-well plate at an appropriate density.

-

For many immune cells, a priming step is necessary to induce the expression of pro-IL-1β. Prime the cells by treating them with LPS (e.g., 100 ng/mL to 1 µg/mL) for 2-4 hours at 37°C.[9]